molecular formula C13H17NO4 B14454549 3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one CAS No. 73422-61-4

3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one

Cat. No.: B14454549
CAS No.: 73422-61-4
M. Wt: 251.28 g/mol
InChI Key: YGSYZQPXLNAGNO-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes a hydroxyphenyl group, an oxazolidinone ring, and an isopropyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: This step involves the coupling of the oxazolidinone intermediate with a hydroxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the Isopropyl Ether Moiety: The final step involves the etherification of the hydroxy group with isopropyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The isopropyl ether moiety can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino alcohols and related compounds.

    Substitution: Various alkyl or aryl ethers.

Scientific Research Applications

3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxazolidinone ring can act as a pharmacophore, interacting with enzymes and receptors. The isopropyl ether moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-5-methyl-1,3-oxazolidin-2-one: Lacks the isopropyl ether moiety.

    3-(4-Methoxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one: Contains a methoxy group instead of a hydroxy group.

    3-(4-Hydroxyphenyl)-5-{[(methyl)oxy]methyl}-1,3-oxazolidin-2-one: Has a methyl ether instead of an isopropyl ether.

Uniqueness

The presence of the hydroxyphenyl group, oxazolidinone ring, and isopropyl ether moiety in 3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one makes it unique compared to similar compounds

Properties

CAS No.

73422-61-4

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-5-(propan-2-yloxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H17NO4/c1-9(2)17-8-12-7-14(13(16)18-12)10-3-5-11(15)6-4-10/h3-6,9,12,15H,7-8H2,1-2H3

InChI Key

YGSYZQPXLNAGNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CN(C(=O)O1)C2=CC=C(C=C2)O

Origin of Product

United States

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